[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride
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Overview
Description
[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanamine group The hydrochloride salt form enhances its stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) in the presence of secondary amines . The reaction conditions often require a base and a suitable solvent to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing robust and scalable methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of [(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications.
Perfluoroalkyl amines: These compounds have similar structural features and are used in various chemical reactions.
Difluoromethylated compounds: These compounds are studied for their unique chemical properties and applications.
Uniqueness
[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a cyclopropyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMSKUUSLHIDHC-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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